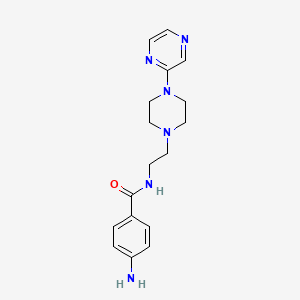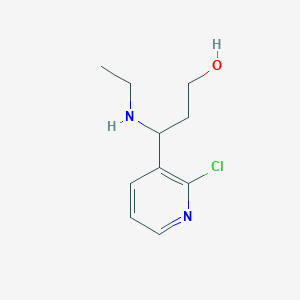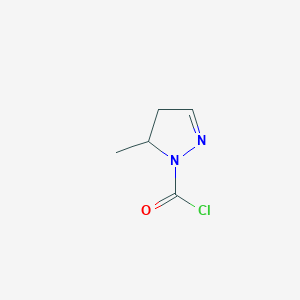
2-Ethoxy-5-methylbenzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-methyl-benzeneacetic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzeneacetic acid, characterized by the presence of an ethoxy group and a methyl group on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methyl-benzeneacetic acid typically involves the alkylation of 5-methylbenzeneacetic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of 2-Ethoxy-5-methyl-benzeneacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-5-methyl-benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-ethoxy-5-methyl-benzeneacetic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-ethoxy-5-methyl-benzeneethanol.
Substitution: Formation of various substituted benzeneacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-methyl-benzeneacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-methyl-benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: A simpler analog with a phenyl group instead of the ethoxy and methyl groups.
2-Ethoxybenzoic acid: Similar structure but lacks the methyl group on the benzene ring.
5-Methylbenzeneacetic acid: Similar structure but lacks the ethoxy group.
Uniqueness: 2-Ethoxy-5-methyl-benzeneacetic acid is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
383133-92-4 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(2-ethoxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-3-14-10-5-4-8(2)6-9(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
XEQPWZIUAJYULB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)



![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)

![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)






